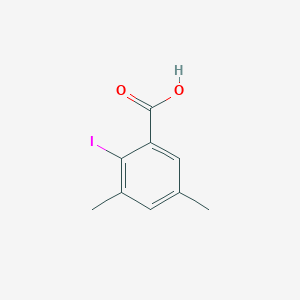

2-Iodo-3,5-dimethylbenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZQUVFMTMOTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303377 | |

| Record name | 2-iodo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198220-36-9 | |

| Record name | 2-iodo-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Benzoic Acids in Organic Synthesis and Materials Science

Halogenated benzoic acids are a class of organic compounds fundamental to numerous areas of chemical research and industry. Their importance stems from the presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring, which imparts unique reactivity and properties. These compounds are extensively used as precursors and intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. mdpi.comresearchgate.net For example, 2-chlorobenzoic acid is a key starting material for producing the widely used non-steroidal anti-inflammatory drug, Diclofenac. mdpi.com

The halogen atom acts as a versatile "handle" for synthetic chemists, serving as a leaving group in various substitution and cross-coupling reactions, which are pivotal for constructing complex molecular architectures. rsc.org This reactivity allows for the precise introduction of new functional groups onto the aromatic ring. In materials science, halogenated compounds are indispensable for creating polymers and other advanced materials with tailored properties. rsc.org The inclusion of halogens can influence physical characteristics such as crystallinity, solubility, and electronic behavior, making these benzoic acid derivatives valuable building blocks for functional materials. mdpi.com

Overview of Aryl Iodides As Key Intermediates in Advanced Chemical Transformations

Among the various aryl halides, aryl iodides hold a privileged position as highly effective intermediates in advanced chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. researchgate.net The utility of aryl iodides is primarily attributed to the nature of the carbon-iodine (C-I) bond. Compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, the C-I bond is weaker and more polarizable. This lower bond strength facilitates the crucial oxidative addition step in catalytic cycles, such as those involving palladium, making aryl iodides significantly more reactive than their bromide and chloride counterparts. nih.gov

This enhanced reactivity allows reactions to proceed under milder conditions, often with lower catalyst loadings and faster reaction times. nih.gov Aryl iodides are superior substrates for a range of cornerstone cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids. researchgate.net

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines. nih.govmdpi.com

Heck Reaction: Carbon-carbon bond formation with alkenes.

Sonogashira Coupling: Carbon-carbon bond formation with terminal alkynes.

Stille Coupling: Carbon-carbon bond formation with organotin compounds. researchgate.net

While historically considered more expensive, their high reactivity often makes them the substrate of choice for complex syntheses where efficiency is paramount. researchgate.net Recent advances have also led to the development of novel gold-catalyzed C-N and C-O cross-coupling reactions specifically utilizing aryl iodides. acs.orgchemistryviews.org

Unique Structural and Electronic Features of 2 Iodo 3,5 Dimethylbenzoic Acid Relevant to Research

The specific arrangement of substituents on the 2-Iodo-3,5-dimethylbenzoic acid molecule gives rise to distinct structural and electronic characteristics that are highly relevant to its application in research.

Structural Features : The molecule possesses significant steric hindrance due to the ortho-positioning of the bulky iodine atom relative to the carboxylic acid group, as well as the two methyl groups at the 3- and 5-positions. This crowded environment can influence the molecule's conformational preferences and its ability to participate in certain reactions. For instance, the steric bulk can affect the approach of reagents to the carboxylic acid group or the iodine atom, potentially leading to unique selectivity in synthetic transformations.

Electronic Features : The electronic nature of the aromatic ring is modulated by a combination of competing effects from its three substituents.

The carboxylic acid group is a meta-directing, electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.

The two methyl groups at the 3- and 5-positions are electron-donating through an inductive effect, which activates the ring.

The iodine atom exhibits a dual electronic role: it is electron-withdrawing by induction but can be electron-donating through resonance, a common feature of halogens.

This interplay of steric and electronic factors makes this compound an interesting substrate for studying reaction mechanisms and for use as a specialized building block in targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 198220-36-9 biosynth.com |

| Molecular Formula | C₉H₉IO₂ biosynth.com |

| Molecular Weight | 276.07 g/mol biosynth.com |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)I)C biosynth.com |

Role As a Building Block in Complex Chemical Architectures

Precursor for Advanced Organic Synthesis and Fine Chemicals

2-Iodo-3,5-dimethylbenzoic acid serves as a valuable starting material in multi-step organic synthesis. The presence of the ortho-iodo substituent makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. These reactions allow for the introduction of diverse functional groups at the iodine-bearing position, enabling the construction of highly substituted aromatic systems.

The carboxylic acid group provides another reactive handle. It can be readily converted into esters, amides, or acid chlorides, further expanding the synthetic possibilities. For instance, similar iodinated benzoic acids are used as precursors for creating hypervalent iodine reagents, which are powerful, metal-free oxidants in their own right. mdpi.com The synthesis of 2-iodosobenzoic acid (IBA) from 2-iodobenzoic acid highlights the utility of the ortho-carboxy-iodo-aryl motif in generating valuable reagents for organic chemistry. mdpi.com The methyl groups on the ring provide steric hindrance and influence the electronic properties of the molecule, which can be exploited to control regioselectivity in subsequent reactions and to fine-tune the properties of the final products, which are often high-value fine chemicals.

Scaffold for the Development of Pharmaceutical Intermediates

In medicinal chemistry and drug discovery, the substituted benzene (B151609) ring is a common core structure found in many therapeutic agents. This compound provides a robust scaffold for the synthesis of pharmaceutical intermediates. biosynth.com Its structure can be systematically modified to generate libraries of related compounds for biological screening.

The iodo group is particularly useful as it can be replaced through modern coupling methodologies to attach various other molecular fragments, a key strategy in structure-activity relationship (SAR) studies. The carboxylic acid function can mimic a phosphate (B84403) group or engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. While this specific molecule is primarily supplied for research purposes, its structural motifs are relevant to the development of new chemical entities. biosynth.com For example, substituted benzoic acids, including halogenated derivatives, are integral to the design of a wide range of biologically active molecules. drugbank.com

Ligand Design and Synthesis for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.comnih.gov The properties of a MOF—such as its pore size, shape, and chemical environment—are directly determined by the geometry and functionality of its constituent parts. rsc.org Carboxylate-containing molecules are among the most common and effective ligands for MOF synthesis due to their ability to form strong, stable coordination bonds with metal centers. bldpharm.comresearchgate.net

Halogenated benzoic acids, like this compound, are of particular interest in the rational design of functional MOFs. The introduction of a halogen atom onto the ligand backbone can tune the electronic properties of the framework and introduce specific functionalities. nsf.gov The iodine atom can participate in halogen bonding, providing an additional tool for controlling the supramolecular assembly and the interaction of the MOF with guest molecules. Furthermore, the carbon-iodine bond can serve as a reactive site for post-synthetic modification, where the MOF is assembled first and then chemically altered to install new functional groups that would not have survived the initial MOF synthesis conditions. The methyl groups provide steric bulk, which can prevent the formation of densely packed, non-porous structures and help to create open, accessible pores within the material.

The carboxylate group (-COO⁻) of deprotonated this compound is the primary point of attachment to metal ions in MOF synthesis. researchgate.net Carboxylates can coordinate to metal centers in various modes, including monodentate (binding through one oxygen atom), bidentate chelating (binding to a single metal ion through both oxygen atoms), and, most commonly in MOFs, bidentate bridging. In the bridging mode, the two oxygen atoms of the carboxylate group link two different metal ions. This bridging action is fundamental to extending the structure into a one-, two-, or three-dimensional periodic network. mdpi.com A classic example is the formation of dinuclear "paddlewheel" secondary building units (SBUs), where four carboxylate ligands bridge two metal centers. The specific coordination environment adopted is influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature.

Building Block for Supramolecular Polymers and Functional Materials

Beyond crystalline MOFs, this compound is a promising building block (or tecton) for the construction of other functional materials, including supramolecular polymers. These materials are formed through the self-assembly of smaller molecules held together by directional, non-covalent interactions.

This molecule possesses two key features that drive self-assembly:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. In the solid state, benzoic acids often form hydrogen-bonded dimers, a robust interaction that can be used to create linear or more complex assemblies.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional and specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen. This interaction is increasingly being exploited in crystal engineering and materials science to control the assembly of molecules into predictable architectures.

The combination of strong hydrogen bonding and directional halogen bonding in a single, rigid molecule makes this compound a powerful component for designing novel tapes, sheets, and three-dimensional networks with tailored functional properties for applications in areas like electronics and sensing.

Derivatization Strategies for Functionalization and Material Integration

The functional groups of this compound can be readily modified to introduce new properties or to conjugate the molecule to other chemical entities or materials.

Esterification and Amidation for Conjugation

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for improving the pharmacokinetic properties of a drug and in materials science for attaching molecules to surfaces or polymers.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.

Amidation is the reaction of the carboxylic acid with an amine to form an amide, often requiring the use of a coupling agent to activate the carboxylic acid.

While specific literature detailing the esterification and amidation of the sterically hindered this compound is scarce, general methods for the derivatization of hindered benzoic acids are applicable. These may require more forcing conditions or specialized coupling reagents to overcome the steric hindrance posed by the ortho-iodo and methyl groups.

Modifications of the Aromatic Ring System

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The outcome of such reactions is governed by the directing effects of the existing substituents: the iodo, carboxylic acid, and two methyl groups.

Supramolecular Chemistry and Crystal Engineering Applications

Cocrystallization Studies and Design Principles

Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. The study of 2-Iodo-3,5-dimethylbenzoic acid in this context has provided valuable insights into the principles that govern the assembly of molecules in the solid state.

Formation of Supramolecular Synthons (Homosynthons and Heterosynthons)

Supramolecular synthons are structural units within supermolecules that are formed by intermolecular interactions. In the case of this compound, both homosynthons (formed between identical molecules) and heterosynthons (formed between different molecules) play a crucial role in the construction of larger assemblies.

The carboxylic acid group of this compound readily forms a robust homosynthon through hydrogen bonding between two acid molecules. This interaction is a primary driver in the formation of one-dimensional chains and other simple architectures. However, the true versatility of this compound lies in its ability to form heterosynthons with other molecules, known as coformers. For instance, in studies involving substituted benzoic acids and aminopyrimidine, the formation of heterosynthons, specifically the amino-pyrimidine/carboxylic acid or amino-pyrimidinium/carboxylate synthons, was observed to be the primary factor in the assembly of the initial structural motif in all cases. nih.gov

Role of Carboxylic Acid and Halogen Functionalities in Directing Assembly

The carboxylic acid and iodine functionalities of this compound are the key players in directing the self-assembly process. The carboxylic acid group, through its ability to form strong hydrogen bonds, provides the primary driving force for the formation of one-dimensional chains and other basic structural motifs.

The iodine atom, on the other hand, introduces the possibility of halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. While often considered a weaker interaction than hydrogen bonding, halogen bonds can play a significant structural-supporting role, organizing the primary supermolecules into more complex one-, two-, or even three-dimensional architectures. nih.gov The interplay between these two functionalities allows for a high degree of control over the final crystal structure.

| Functional Group | Interaction Type | Role in Assembly |

| Carboxylic Acid | Hydrogen Bonding | Primary structure formation |

| Iodine | Halogen Bonding | Secondary organization into higher-order structures |

Prediction of Cocrystal Formation Propensity (e.g., Hydrogen Bond Propensity)

The ability to predict whether a particular combination of molecules will form a cocrystal is a major goal in crystal engineering. One of the key factors in this prediction is the hydrogen bond propensity of the molecules involved. In the case of this compound, the strong tendency of the carboxylic acid group to form hydrogen bonds makes it a good candidate for cocrystallization with a wide variety of coformers.

By analyzing the hydrogen bond donors and acceptors on both this compound and potential coformers, it is possible to make educated predictions about the likelihood of cocrystal formation. This approach has been successfully used to design and synthesize a range of cocrystals with desired properties.

Self-Assembly of Ordered Architectures

The ability of this compound to form well-defined supramolecular synthons has been harnessed to create highly ordered architectures on the nanoscale. This has opened up new possibilities for the development of advanced materials with applications in areas such as electronics and catalysis.

Directed Self-Assembly into Nanotubular or Microtubular Structures

Under specific conditions, this compound and similar molecules have been shown to self-assemble into hollow, tube-like structures with diameters on the order of nanometers or micrometers. This process is driven by a combination of hydrogen and halogen bonding, which guides the molecules to arrange themselves in a cylindrical fashion. For example, 3,5-dimethyl-4-iodopyrazole, a molecule with a related structure, has been observed to form supramolecular assemblies with tubular morphologies. rsc.org The formation of these microtubular structures is a testament to the power of non-covalent interactions to direct the formation of complex, hierarchical structures.

Templating Effects for Organization of Nanoparticles

Once formed, these self-assembled nanotubes and microtubes can be used as templates to organize other materials, such as nanoparticles, in a linear fashion. rsc.org The hollow core of the tubes provides a confined environment that can guide the arrangement of nanoparticles into one-dimensional chains. This technique has been used to create ordered arrays of gold and silver nanoparticles, which have potential applications in areas such as plasmonics and sensing. rsc.org The use of self-assembled organic structures as templates for the organization of inorganic nanoparticles is a rapidly developing area of research with the potential to create a new generation of hybrid materials with unique properties. nih.govresearchgate.net

Polymorphism and Solid-State Transformations of Halogenated Benzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the fields of pharmaceuticals, materials science, and crystal engineering. The different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. For substituted benzoic acids, polymorphism is a frequently observed phenomenon, driven by the subtle interplay of various intermolecular interactions.

In the case of this compound, the presence of the two methyl groups and the iodine atom introduces steric and electronic factors that can lead to different packing arrangements. The iodine atom, in particular, can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This interaction, along with potential C—H···O and π–π stacking interactions, can lead to the formation of multiple, energetically similar crystal structures.

A study on 3-(azidomethyl)benzoic acid revealed the existence of three conformational polymorphs, where the different solid-state forms arise from the varied conformations of the azidomethyl group. nih.gov This highlights how even flexible substituents can be a source of polymorphism in benzoic acid derivatives. For this compound, while the substituents are not as flexible, different rotational orientations of the carboxylic acid group relative to the ring, or subtle shifts in the packing of the dimers, could feasibly lead to polymorphic forms.

Solid-state transformations, such as those induced by temperature or pressure, can interconvert these polymorphic forms. These transformations are often driven by the system seeking a more thermodynamically stable state. The study of such transformations in halogenated benzoic acids is crucial for understanding their phase behavior and for controlling the desired solid-state form for specific applications.

| Compound | Observed Polymorphs | Key Structural Features | Reference |

| 3-(azidomethyl)benzoic acid | Three | Conformational polymorphism arising from the azidomethyl group. | nih.gov |

| o-Toluic acid | Multiple polymorphs detected | Differences in the packing of hydrogen-bonded ribbons. | rsc.org |

| Benzoic acid | Two inequivalent hydrogen bond configurations | Demonstrates disorder within the crystal structure. | researchgate.net |

Mechanical Properties of Crystalline Forms, Including Flexibility and Plasticity

The mechanical properties of molecular crystals, such as their ability to bend or deform without breaking, are of growing interest for applications in flexible electronics, optics, and sensors. acs.orgrsc.orgnih.govrsc.org The flexibility or brittleness of a crystal is intimately linked to its internal molecular packing and the nature of the intermolecular interactions.

While direct mechanical testing of this compound crystals is not reported, the principles governing the mechanical behavior of organic crystals can be applied. Flexible organic crystals often possess specific structural characteristics, such as layered packing arrangements and weak, non-directional intermolecular forces between these layers. nih.govrsc.orgacs.org These features allow the molecular layers to slip past one another under stress, leading to plastic deformation rather than fracture.

In a series of halogen-substituted benzil (B1666583) crystals, a combination of elastic and plastic bending was observed. nih.gov The layered molecular arrangement and weak dispersive interactions in the interlayer regions were found to be crucial for this mechanical behavior. The presence of an iodine atom in this compound could contribute to the formation of such layered structures through halogen bonding or other weak interactions.

Conversely, strong, highly directional interactions, such as extensive hydrogen-bonding networks in three dimensions, tend to create more rigid and brittle crystals. In the case of this compound, the primary hydrogen bonds will form the carboxylic acid dimers. The flexibility of the resulting crystal will then depend on how these dimers are packed. If they are arranged in layers with weak inter-layer interactions, the crystal may exhibit some degree of flexibility.

The study of polymorphism in relation to mechanical properties is also a key area. Different polymorphs of the same compound can have dramatically different mechanical responses. For example, one polymorph may be brittle while another is plastic, offering a way to tune the mechanical properties of a material by selecting the appropriate crystalline form. rsc.org

| Crystal System | Mechanical Property | Underlying Structural Feature | Reference |

| Halogen-substituted benzils | Elastic and plastic bending | Layered molecular arrangement, weak interlayer interactions. | nih.gov |

| 4-Bromo-6-[(6-chloropyridin-2-ylimino)methyl]phenol | Polymorph-dependent flexibility | Different packing features in polymorphs lead to plastic vs. brittle forms. | rsc.org |

| Various organic crystals | Plastic bending | Presence of slip planes facilitated by weak intermolecular interactions. | acs.org |

Investigation of Charge Transfer Interactions within Supramolecular Assemblies

Charge transfer (CT) interactions are a class of non-covalent interactions that play a significant role in the formation of supramolecular assemblies. nih.govrsc.orgresearchgate.net These interactions occur between an electron-rich donor molecule and an electron-deficient acceptor molecule. Halogenated compounds, particularly those containing iodine, are known to act as electron acceptors in CT complexes. capes.gov.brrsc.orgacs.orgrsc.orgoup.com

The iodine atom in this compound can act as a halogen bond donor, which involves a degree of charge transfer from the electron donor (halogen bond acceptor) to the antibonding σ* orbital of the C-I bond. acs.org This interaction can be a key driving force in the self-assembly of this molecule, leading to the formation of well-defined supramolecular structures.

Furthermore, the aromatic ring of this compound can participate in CT interactions with other aromatic systems. The electronic nature of the benzene (B151609) ring, influenced by the electron-withdrawing iodine atom and the electron-donating methyl groups, will determine its propensity to act as either a donor or an acceptor in such interactions.

The formation of CT complexes can often be detected by the appearance of a new absorption band in the UV-Vis spectrum, known as the charge-transfer band. The intensity and position of this band can provide information about the strength of the CT interaction. capes.gov.brrsc.org In the solid state, these interactions can influence the color and electronic properties of the material.

| Donor | Acceptor | Interaction Type | Significance | Reference |

| Aromatic Hydrocarbons | Iodine | Charge Transfer | Formation of colored complexes with new absorption bands. | capes.gov.brrsc.org |

| Pyridine Derivatives | Iodine | Charge Transfer | Stability of the complex correlates with the basicity of the pyridine. | rsc.org |

| Electron-rich species | Halogenated compounds | Halogen Bonding | A directional interaction with a significant charge-transfer component. | acs.org |

Conclusion and Future Research Directions

Summary of Key Contributions to the Understanding of 2-Iodo-3,5-dimethylbenzoic Acid Chemistry

This compound, with the chemical formula C₉H₉IO₂ and CAS number 198220-36-9, is a substituted aromatic carboxylic acid. biosynth.com Its core contribution to chemistry lies in its role as a versatile building block for organic synthesis. The molecule incorporates three key functional components: a benzene (B151609) ring, a carboxylic acid group, and an iodine atom. This unique combination allows it to be a valuable intermediate in the synthesis of more complex molecules.

The presence of the iodine atom is particularly significant. Like other aryl iodides, it can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are fundamental for creating carbon-carbon bonds to form complex biaryl and alkyne derivatives. Furthermore, the iodine atom can be replaced through nucleophilic substitution reactions. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, and also influences the molecule's solubility and electronic properties. The two methyl groups on the aromatic ring provide steric bulk and influence the reactivity and physical properties of the compound and its derivatives.

Emerging Methodologies for Efficient and Sustainable Synthesis

The synthesis of iodinated benzoic acids is evolving towards more efficient and environmentally benign methods. Traditional methods often involve harsh conditions or toxic reagents. However, modern approaches are focusing on sustainability.

One promising direction is the use of safer and more efficient oxidizing agents. For instance, the oxidation of 2-iodobenzoic acids to cyclic hypervalent iodine reagents using Oxone® in aqueous solutions represents a mild and practical method that avoids hazardous byproducts. mdpi.com This approach is highly relevant for the synthesis of precursors to organocatalysts from this compound.

Another significant advancement is the use of heterogeneous catalysts that can be easily recovered and recycled. A patented industrial process for a similar compound, 5-iodo-2-methylbenzoic acid, utilizes a microporous zeolite catalyst in the presence of iodine and an oxidizing agent. google.com This method is noted for its high yield and efficiency and represents a significant step towards a more sustainable industrial synthesis. google.com The direct iodination of 3,5-dimethylbenzoic acid using such emerging catalytic systems presents a key area for future research.

| Methodology | Key Features | Potential Advantage for this compound Synthesis |

| Oxone® Oxidation | Uses a safe, inexpensive triple salt oxidant in water at room temperature. mdpi.com | Greener synthesis of hypervalent iodine catalysts derived from the target molecule. |

| Zeolite Catalysis | Employs a recyclable microporous catalyst, improving efficiency and reducing waste. google.com | High-yield, sustainable, and industrially scalable production. |

| Sandmeyer Reaction | Diazotization of the corresponding anthranilic acid followed by reaction with iodide. wikipedia.org | A classic and reliable route, though it may involve multiple steps. |

Untapped Potential in Catalysis, Smart Materials, and Advanced Organic Synthesis

The unique structure of this compound opens doors to several advanced applications that remain largely unexplored.

Catalysis: This compound is an ideal precursor for the synthesis of hypervalent iodine reagents, such as 2-iodosobenzoic acids (IBAs). mdpi.com These species are powerful, non-metallic, and recyclable oxidizing agents used as catalysts in a wide array of chemical transformations. mdpi.com The specific substitution pattern of this compound could lead to novel catalysts with unique steric and electronic properties, potentially offering enhanced selectivity in complex reactions.

Smart Materials: The term "smart materials" refers to materials that respond to external stimuli like pH, temperature, or light. documentsdelivered.com The carboxylic acid group on this compound provides a pH-responsive handle. By incorporating this molecule as a monomer into polymers, it is conceivable to create smart hydrogels or other materials that change their properties, such as swelling or solubility, in response to pH changes. Such materials have potential applications in drug delivery and sensor technology.

Advanced Organic Synthesis: Beyond its role in standard cross-coupling reactions, the compound can be used to construct highly substituted and sterically hindered molecules that are challenging to synthesize by other means. Its derivatives could serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Role of Advanced Computational Modeling in Predicting Novel Properties and Reactivity

Advanced computational modeling is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its properties and reactivity. aip.org

Researchers can computationally predict:

Molecular Geometry and Conformations: Understanding the stable three-dimensional structures of the molecule. nih.gov

Electronic Properties: Mapping the electron density to predict sites susceptible to electrophilic or nucleophilic attack.

Spectroscopic Data: Simulating NMR and IR spectra to aid in experimental characterization. researchgate.net

Reaction Mechanisms: Modeling reaction pathways to understand and optimize synthetic procedures.

Intermolecular Interactions: Predicting how molecules will interact with each other, which is crucial for designing supramolecular structures and crystal engineering. aip.orgrsc.org

By simulating these properties, computational chemistry can guide experimental work, saving time and resources, and help in the rational design of new catalysts and materials based on the this compound scaffold. aip.org

Prospects for Integration into Green Chemistry and Circular Economy Principles

The future of chemical manufacturing is tied to the principles of green chemistry and the circular economy, which focus on waste prevention, energy efficiency, and the use of renewable resources. solubilityofthings.compsu.edu this compound can be integrated into these frameworks in several ways.

From a green chemistry perspective, the focus is on developing synthetic routes that minimize waste and use less hazardous substances. acs.org As mentioned, employing recyclable catalysts like zeolites or using benign oxidizing systems like Oxone® in water are prime examples. mdpi.comgoogle.com Maximizing atom economy in reactions where this molecule is a starting material is another key aspect. acs.org

In the context of a circular economy , the molecule could be used as a building block for polymers designed for degradation. For instance, polymers with ester linkages derived from the carboxylic acid group can be designed to break down into smaller, non-persistent molecules after their intended use. This approach helps to close the loop on material life cycles, reducing persistent plastic waste.

Future Directions in the Design of Novel Supramolecular Architectures and Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for supramolecular design due to its two key functional groups capable of forming specific interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or chains.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a highly directional interaction that is increasingly used as a tool in crystal engineering to guide the assembly of molecules into predictable 2D and 3D networks. nih.govrsc.orgnih.gov

The interplay between these two interactions could be exploited to construct novel and complex supramolecular architectures. By co-crystallizing this compound with other molecules that have complementary hydrogen or halogen bond acceptors, it may be possible to create materials with tailored properties, such as porous materials for gas storage or separation, or new crystalline forms with unique optical or electronic characteristics. This area of research holds significant promise for the creation of new functional materials from the ground up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-3,5-dimethylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : A common method involves iodination of 3,5-dimethylbenzoic acid using N-iodosuccinimide (NIS) in acetonitrile under reflux, catalyzed by trifluoroacetic acid (TFA). Key variables include molar ratios (e.g., 1:1 substrate:NIS), reflux duration (~8.5 hours), and purification via column chromatography (hexane/ethyl acetate, 7:3) .

- Optimization Tips : Monitor reaction progress using TLC. Adjust TFA concentration (e.g., 0.3 mmol per 1 mmol substrate) to balance reaction rate and byproduct formation.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- Melting Point : 160–164°C (reported range; discrepancies may arise from polymorphic forms or impurities) .

- NMR : Key signals include aromatic protons at δ 6.98 (d, J = 2.7 Hz) and δ 6.55 (d, J = 2.7 Hz), with methoxy groups at δ 3.87 and 3.83 ppm in the dimethoxy analog .

- HPLC/MS : Use reverse-phase C18 columns with UV detection at 254 nm for purity assessment.

Q. What safety protocols are critical when handling this compound?

- Hazards : Corrosive to metals, causes skin/eye irritation .

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Neutralize spills with 5% NaOH and rinse with excess water .

- Store at 2–8°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the benzoic acid core influence iodination regioselectivity?

- Mechanistic Insight : The electron-donating methyl groups at positions 3 and 5 activate the aromatic ring, directing electrophilic iodination to the ortho position (C2) via sigma-complex stabilization. Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

- Experimental Validation : Compare iodination yields under varying substituents (e.g., methoxy vs. methyl groups) to assess electronic effects.

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point)?

- Case Study : Melting point discrepancies (e.g., 160–164°C vs. literature values) may stem from:

- Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via XRD.

- Impurities: Use preparative HPLC to isolate pure fractions and re-test .

- Statistical Approach : Perform triplicate measurements with controlled heating rates (1–2°C/min) to ensure reproducibility.

Q. What strategies improve stability during long-term storage or under reactive conditions?

- Degradation Pathways : Susceptible to deiodination under UV light or acidic conditions.

- Stabilization Methods :

- Store in amber vials under argon.

- Add radical scavengers (e.g., BHT) to solutions to inhibit oxidative degradation .

Q. How can computational modeling aid in predicting biological activity or reaction pathways?

- Tools : Use Gaussian or Schrödinger Suite for:

- Docking Studies : Predict binding affinity to enzymes (e.g., cyclooxygenase analogs) based on structural similarity to salicylic acid derivatives .

- Reaction Dynamics : Simulate iodination transition states to optimize catalyst choice (e.g., TFA vs. H2SO4) .

Key Research Gaps

- Biological Activity : Limited data on enzyme inhibition or cytotoxicity; prioritize assays with COX-1/COX-2 or microbial models.

- Scale-Up Challenges : Evaluate solvent recovery and catalyst recycling for sustainable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.